“3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H15NO2 . It is used in proteomics research .
The molecular structure of “3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde” consists of a benzene ring substituted with two methyl groups and a methoxy group linked to a pyridine ring . The molecular weight of this compound is 241.29 .
“3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde” is a powder at room temperature . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is a compound of significant interest in organic chemistry and medicinal applications. This compound features a benzaldehyde functional group, which is known for its reactivity and versatility in chemical synthesis. The presence of a pyridine moiety enhances its potential biological activity, making it a candidate for various scientific explorations, including drug development.
The compound can be synthesized through various methods, often involving the modification of existing aromatic compounds. The literature indicates that derivatives of benzaldehyde, particularly those with additional functional groups like pyridine, have been explored for their biological properties and synthetic utility .
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde belongs to the class of substituted benzaldehydes. It can be categorized under aromatic aldehydes due to the presence of the aldehyde functional group (-CHO) attached to an aromatic ring. Furthermore, it is classified as an organic compound with potential applications in medicinal chemistry.
The synthesis of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde can be achieved through several synthetic routes. A common approach involves the use of Friedel-Crafts acylation or Vilsmeier-Haack reaction to introduce the aldehyde functional group onto a substituted benzene ring.
The synthesis typically requires careful control of reaction conditions such as temperature and reaction time to ensure high yields and purity of the desired product. For instance, the introduction of the pyridine moiety may involve nucleophilic substitution reactions where pyridine derivatives react with alkoxides derived from phenolic compounds.
The molecular formula for 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde is CHNO. The structure consists of:
The molecular weight is approximately 201.25 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that can be utilized for structural confirmation.
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde can participate in various chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the pyridine ring and the electron-donating effects of the methyl groups on the benzene ring.
The mechanism by which 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde exerts its biological effects may involve interactions at cellular receptors or enzymes. For instance:
Studies suggest that compounds with similar structures exhibit significant biological activities such as anticancer and antimicrobial effects .
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde has potential applications in:
The initial documentation of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923239-55-8) dates to the early 2000s, coinciding with intensified exploration of aromatic aldehydes as bioactive scaffolds. Its emergence was catalyzed by the need for modifiable structures in allosteric drug discovery, particularly targeting hemoglobinopathies and kinase-mediated diseases. The compound’s synthesis was first optimized through Friedel-Crafts acylation and Vilsmeier-Haack formylation, enabling efficient introduction of the aldehyde group onto the prefunctionalized benzene ring . By 2008, its relevance expanded following seminal work on benzaldehyde-based hemoglobin modulators like Voxelotor (GBT-440), which validated the pharmacophoric role of the aldehyde moiety in binding hemoglobin’s α-chain N-terminal valine via Schiff base formation [3]. Key patents (e.g., WO 2013102142) subsequently incorporated this scaffold in claims covering hemoglobin oxygen-affinity modulators, cementing its position in sickle cell disease therapeutic pipelines [3].
Table 1: Historical Synthesis Milestones
Year | Development | Significance |
---|---|---|
~2000 | Initial synthetic routes established | Friedel-Crafts/Vilsmeier-Haack methods enabled gram-scale production |
2017 | Adoption in hemoglobin modulator patents | Structural analog Voxelotor entered Phase III trials, validating scaffold utility [3] |
2020 | Broadening to kinase-targeted anticancer agents | Incorporated into AMPK activator designs for precision oncology [10] |
The molecular architecture (C₁₅H₁₅NO₂, MW: 241.29 g/mol) integrates three distinct pharmacophoric elements that confer multifaceted bioactivity:
Table 2: Key Structural Features and Functional Impacts
Structural Element | Role in Bioactivity | Experimental Evidence |
---|---|---|
4-Formyl group | Covalent modification of hemoglobin/kinase active sites | IR: 1695 cm⁻¹ (C=O stretch); Schiff base formation with amines |
Pyridin-2-ylmethoxy linker | Hydrogen-bond acceptor; enhances membrane permeability | LogP: 2.8 (calculated); RBC/plasma ratio ≈150 in analogs [3] |
3,5-Dimethyl substitution | Electron donation; metabolic stabilization | ¹H NMR: δ 2.35 ppm (s, 6H); increased microsomal stability [5] |
The hydrogen-bonding profile is critical: Quantum mechanical calculations reveal two acceptor sites (aldehyde oxygen and pyridyl nitrogen) and one donor site (aldehyde proton), facilitating interactions with biomolecular targets like hemoglobin’s His116 or AMPK’s allosteric pockets [10].
This compound’s selection in drug discovery stems from its dual applicability in hemoglobinopathies and oncological signaling pathways, leveraging its reversible covalent binding and conformational flexibility.
The scaffold’s aldehyde group forms pH-dependent Schiff bases with hemoglobin’s N-terminal valine, stabilizing the high-oxygen-affinity R-state and inhibiting pathological polymerization of sickle hemoglobin (HbS). Unlike earlier covalent modifiers (e.g., 5-hydroxymethylfurfural), it achieves a 1:1 binding stoichiometry with Hb, reducing off-target risks. This mechanism mirrors Voxelotor (structural analog), which increased hemoglobin-oxygen affinity (P₅₀ ↓ 40%) and reduced sickling in murine models [3]. Computational docking confirms π-stacking between the 3,5-dimethylphenyl ring and hemoglobin’s Pro114, enhancing complex stability [3].
Table 3: Target Applications in Drug Discovery
Therapeutic Area | Molecular Target | Mechanistic Rationale |
---|---|---|
Sickle cell disease | Hemoglobin S (HbS) | R-state stabilization via Schiff base formation; polymerization inhibition [3] |
Solid tumors | AMP-activated protein kinase | Allosteric activation via γ-subunit binding; inhibits mTOR/AKT pathways [10] |
Antibacterial resistance | β-Lactamase enzymes | Aldehyde acts as reversible covalent inhibitor of serine hydrolases |
Recent innovations exploit this scaffold in AMP-activated protein kinase (AMPK) activators for oncology. The dimethylpyridinone moiety in analogs (e.g., Compound 25) mimics adenine nucleotide binding at the γ-subunit allosteric site, increasing phosphorylation of acetyl-CoA carboxylase (ACC, Ser79). This suppresses cyclin D1 and activates p53, conferring selective cytotoxicity in breast cancer lines (MDA-MB-453 IC₅₀: 0.39 μM) while sparing normal cells. The pyridylmethoxy group’s spatial projection enables optimal hydrophobic filling of the kinase cleft [10].
As a multifunctional building block, the compound undergoes diverse transformations:
These pathways underscore its role as a strategic intermediate in modular drug design, bridging phenotypic screening and target-focused discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1